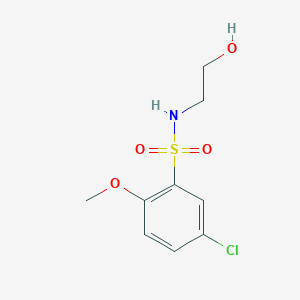
1-(1-Cyclohexylethylidene)-2-(2,4-dinitrophenyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Cyclohexylethylidene)-2-(2,4-dinitrophenyl)hydrazine, commonly known as CDHED, is a hydrazine derivative that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various applications, including as a reagent for the detection of aldehydes and ketones, as well as a potential anticancer agent.
作用机制
The mechanism of action of CDHED is not fully understood. However, studies have suggested that this compound may induce apoptosis in cancer cells by inhibiting the activity of the enzyme thioredoxin reductase. Thioredoxin reductase is involved in the regulation of cellular redox balance and is overexpressed in many cancer cells.
Biochemical and Physiological Effects:
CDHED has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that this compound can induce apoptosis in cancer cells, as well as inhibit the growth and proliferation of cancer cells. CDHED has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
实验室实验的优点和局限性
One of the main advantages of CDHED is its versatility as a reagent for the detection of aldehydes and ketones. This compound can be easily synthesized and purified, making it a useful tool in many laboratory settings. However, CDHED has some limitations in terms of its potential use as an anticancer agent. Studies have shown that this compound may have cytotoxic effects on normal cells, which could limit its therapeutic potential.
未来方向
There are many potential future directions for research on CDHED. One area of interest is the development of new synthetic methods for this compound, which could improve its yield and purity. Additionally, further research is needed to fully understand the mechanism of action of CDHED, which could lead to the development of new anticancer agents. Finally, the potential use of CDHED in the treatment of other diseases, such as neurodegenerative disorders, should be explored.
合成方法
The synthesis of CDHED involves the reaction of cyclohexanone with hydrazine hydrate, followed by the reaction of the resulting hydrazone with 2,4-dinitrophenylhydrazine. This process results in the formation of a yellow crystalline solid, which can be purified through recrystallization.
科学研究应用
CDHED has been widely used in scientific research as a reagent for the detection of aldehydes and ketones. This compound reacts with aldehydes and ketones to form hydrazones, which can be easily detected through various spectroscopic techniques. CDHED has also been studied for its potential use as an anticancer agent. Studies have shown that CDHED can induce apoptosis in cancer cells, making it a promising candidate for further research in this area.
属性
CAS 编号 |
1160-74-3 |
|---|---|
产品名称 |
1-(1-Cyclohexylethylidene)-2-(2,4-dinitrophenyl)hydrazine |
分子式 |
C14H18N4O4 |
分子量 |
306.32 g/mol |
IUPAC 名称 |
N-(1-cyclohexylethylideneamino)-2,4-dinitroaniline |
InChI |
InChI=1S/C14H18N4O4/c1-10(11-5-3-2-4-6-11)15-16-13-8-7-12(17(19)20)9-14(13)18(21)22/h7-9,11,16H,2-6H2,1H3 |
InChI 键 |
XCZTYQZOZZNVIK-XNTDXEJSSA-N |
手性 SMILES |
C/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C2CCCCC2 |
SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2CCCCC2 |
规范 SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2CCCCC2 |
同义词 |
1-[1-[2-(2,4-Dinitrophenyl)hydrazono]ethyl]cyclohexane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



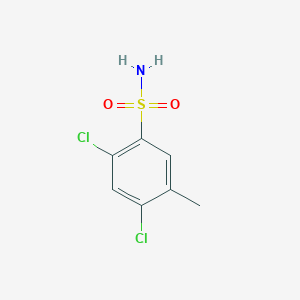

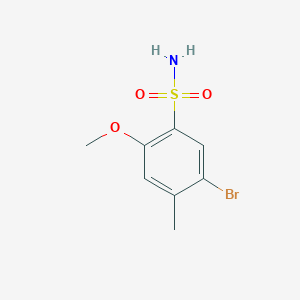

![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]azepane](/img/structure/B224375.png)
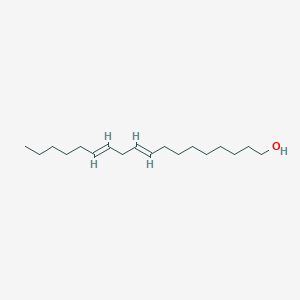
![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B224382.png)

![1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B224450.png)


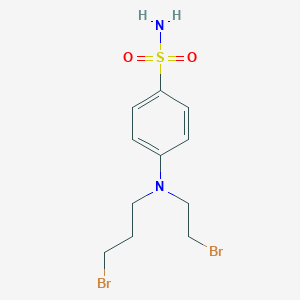
![8-Ethyl-2-(ethylamino)-6-[hydroxy(methoxy)methylidene]-5,8-dihydropteridin-7(6h)-one](/img/structure/B224498.png)
